molecular formula C19H16N2O2S2 B2407365 9-methoxy-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-91-2

9-methoxy-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2407365
CAS No.: 866807-91-2
M. Wt: 368.47
InChI Key: NEAOIBXILPBMML-UHFFFAOYSA-N
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Description

The compound 9-methoxy-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione features a chromeno[2,3-d]pyrimidine scaffold substituted with a methoxy group at position 9 and a 4-(methylsulfanyl)phenyl group at position 2. This scaffold is structurally related to heterocyclic systems with demonstrated pharmacological relevance, such as kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

9-methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-22-15-5-3-4-12-10-14-18(23-16(12)15)20-17(21-19(14)24)11-6-8-13(25-2)9-7-11/h3-9H,10H2,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAOIBXILPBMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 9-Methoxy-2H-Chromene-3-Thiocarboxamide

A solution of 9-methoxy-2H-chromene-3-carboxamide (10 mmol) and Lawesson’s reagent (12 mmol) in dry toluene is refluxed for 6 hours under nitrogen. The reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, filtered, and concentrated under vacuum. The residue is recrystallized from ethanol to yield yellow crystals of the thiocarboxamide (82% yield).

Cyclocondensation with Thiourea

The thiocarboxamide (5 mmol) is heated with thiourea (10 mmol) in glacial acetic acid (20 mL) at 120°C for 12 hours. The reaction mixture is poured into ice-water, and the precipitated solid is filtered and washed with cold methanol. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) affords the chromeno[2,3-d]pyrimidine-4-thione core (68% yield).

Introduction of the 4-(Methylsulfanyl)Phenyl Group

The core intermediate (3 mmol) is reacted with 4-(methylsulfanyl)phenylboronic acid (3.3 mmol) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (6 mmol) in dioxane/water (4:1) at 90°C for 8 hours. The product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. Final purification by recrystallization (ethanol) yields the target compound (74% yield).

Characterization Data

  • IR (KBr) : 1235 cm⁻¹ (C=S), 1580 cm⁻¹ (C=N), 2920 cm⁻¹ (CH₃-S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.35 (s, 3H, SCH₃), 3.85 (s, 3H, OCH₃), 6.90–7.75 (m, 8H, Ar-H).
  • MS (EI) : m/z 423 [M⁺], 425 [M+2].

Synthetic Route 2: Nucleophilic Substitution on Preformed Pyrimidine

Synthesis of 2-Chloro-9-methoxychromeno[2,3-d]pyrimidin-4-one

A mixture of 9-methoxy-2H-chromene-3-carboxamide (10 mmol) and POCl₃ (30 mL) is refluxed for 5 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with NaHCO₃ solution. The chloro derivative is extracted with CH₂Cl₂ and dried (65% yield).

Thionation with Phosphorus Pentasulfide

The chloropyrimidinone (5 mmol) and P₄S₁₀ (15 mmol) are stirred in dry pyridine at 110°C for 6 hours. The mixture is cooled, quenched with ice-water, and filtered. The thione intermediate is obtained as a brown solid (58% yield).

Substitution with Sodium Methylsulfide

The thione (3 mmol) is treated with NaSCH₃ (6 mmol) in dry DMF at 80°C for 4 hours. The reaction is poured into water, and the product is extracted with ethyl acetate. After solvent removal, the crude product is chromatographed (hexane:acetone, 7:3) to yield the target compound (71% yield).

Comparative Yields and Conditions

Step Reagent Solvent Temp (°C) Yield (%)
Thionation P₄S₁₀ Pyridine 110 58
Substitution NaSCH₃ DMF 80 71

Synthetic Route 3: One-Pot Tandem Cyclization

Reaction of 9-Methoxychromene-2,3-Dione with 4-(Methylsulfanyl)Phenylthiosemicarbazide

A solution of 9-methoxychromene-2,3-dione (5 mmol) and 4-(methylsulfanyl)phenylthiosemicarbazide (5 mmol) in ethanol containing conc. HCl (2 mL) is refluxed for 10 hours. The precipitate is filtered and washed with ethanol. Recrystallization from DMF/water affords the target compound in a single step (63% yield).

Advantages :

  • Eliminates intermediate isolation.
  • Higher atom economy.

Disadvantages :

  • Lower yield due to competing side reactions.

Mechanistic Insights and Optimization

Thionation Kinetics

Lawesson’s reagent exhibits superior efficiency over P₄S₁₀ for converting carbonyl to thione groups, as evidenced by shorter reaction times (6 vs. 12 hours) and higher yields (82% vs. 58%).

Solvent Effects in Substitution Reactions

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of NaSCH₃, improving substitution yields (71%) compared to toluene (≤50%).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium hydride (NaH) can lead to the formation of different derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 9-methoxy-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Scaffold Variations

Chromeno[2,3-d]pyrimidine Derivatives
  • 5-(4-Chlorophenyl)-4-phenyl-6,7,8,9-tetrahydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione (18b) Substituents: 4-chlorophenyl (position 5), phenyl (position 4), and thione (position 2). Key Data: Melting point 111–113°C; IR (NH stretch at 3434 cm⁻¹); NMR confirms aromatic and aliphatic proton environments .
  • 7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione Substituents: Chloro (position 7), 2-hydroxyphenyl (position 2). Relevance: Hydroxyl groups may improve water solubility but reduce membrane permeability compared to methylsulfanyl .
Thieno[2,3-d]pyrimidine Analogues
  • 5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Core: Thieno[2,3-d]pyrimidine instead of chromeno[2,3-d]pyrimidine. Substituents: Methoxyphenyl at position 5.

Substituent Effects

  • Methoxy Groups: Present in both the target compound and 4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione (8).
  • Methylsulfanyl Groups : Unique to the target compound, the 4-(methylsulfanyl)phenyl group increases lipophilicity (logP), favoring membrane penetration but possibly reducing aqueous solubility .
  • Chloro Substituents : Found in 18b and 7-chloro-2-(2-hydroxyphenyl)... , chloro groups are electron-withdrawing, which may enhance binding to electrophilic regions in enzymes .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Data Reference
9-Methoxy-2-[4-(methylsulfanyl)phenyl]-...-4-thione (Target) Chromeno[2,3-d]pyrimidine 9-OCH₃, 2-(4-SCH₃Ph), 4-S High lipophilicity (predicted)
5-(4-Chlorophenyl)-4-phenyl-...-thione (18b) Chromeno[2,3-d]pyrimidine 5-Cl, 4-Ph, 2-S Mp 111–113°C; IR 3434 cm⁻¹ (NH)
5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidine 5-(4-OCH₃Ph), 4-O π-π stacking capability
4-(4-Methoxyphenyl)-3,7-dimethyl-...-thione (8) Pyrazolo-pyrano-pyrimidine 4-OCH₃, 3,7-CH₃, 5-S Synthesized via Lawson’s reagent

Pharmacological Implications

  • Target Compound : The methylsulfanyl group may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
  • Methoxy Derivatives : Improved solubility but reduced metabolic stability compared to methylsulfanyl .

Biological Activity

The compound 9-methoxy-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate aromatic aldehydes and pyrimidine derivatives. For instance, recent studies have employed microwave-assisted synthesis techniques to enhance yield and purity. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent investigations into the antitumor properties of similar chromeno-pyrimidine derivatives have shown promising results. A study demonstrated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, the incorporation of methylsulfanyl groups was associated with enhanced antitumor activity due to increased lipophilicity and improved interaction with cellular targets .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
4jMDA-MB-2315.2Induces apoptosis via caspase activation
4eA5498.1Cell cycle arrest in S phase
4kHeLa7.5Mitochondrial dysfunction

Anti-inflammatory Activity

In addition to antitumor properties, compounds in this class have been evaluated for their anti-inflammatory effects. The mechanism primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Studies indicate that derivatives with methylsulfanyl substitutions show a higher selectivity for COX-2 inhibition compared to COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through caspase activation.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases (e.g., S phase), preventing cancer cell proliferation.
  • Inhibition of COX Enzymes : The selective inhibition of COX-2 has implications for reducing inflammation and related pathologies.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested on MDA-MB-231 xenografts in vivo, showing significant tumor growth inhibition and triggering DNA fragmentation.
  • Case Study 2 : Another study focused on the anti-inflammatory effects in a rat model of arthritis, where treatment with methylsulfanyl-containing compounds resulted in reduced edema and inflammatory markers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 9-methoxy-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

  • Answer : Microwave-assisted synthesis is a validated approach for chromeno[2,3-d]pyrimidine derivatives. Key steps include cyclocondensation of intermediates (e.g., methyl N-(3-cyano-8-methoxy-4H-[1]-benzopyran-2-yl)methanimidate) with thiourea derivatives under microwave irradiation (e.g., 100–150°C, 30–60 minutes). Catalytic p-toluenesulfonic acid (p-TsOH) accelerates reactions, yielding products in good purity (70–85%) after simple filtration .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Answer : Multi-modal characterization is essential:

  • X-ray crystallography : Use SHELXL for refinement, leveraging high-resolution data to resolve the chromeno-pyrimidine core and sulfur substituents .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR for methoxy (δ ~3.8–4.0 ppm) and methylsulfanyl groups (δ ~2.5 ppm), with coupling patterns confirming aromatic substitution .
  • HRMS : Validate molecular weight and fragmentation patterns to confirm purity (>95%) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation:

  • Use fume hoods and PPE (gloves, lab coats, goggles).
  • Avoid dust formation; employ ethanol or water for spill containment.
  • Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological potential of this compound?

  • Answer : Perform in silico studies using tools like SwissADME or Molinspiration:

  • Calculate physicochemical properties (logP ~3.5, TPSA ~80 Ų) to assess drug-likeness.
  • Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to evaluate binding affinities (ΔG < -8 kcal/mol suggests strong interactions).
  • Validate oral bioavailability via BOILED-Egg model predictions .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results?

  • Answer : Cross-validate structural assignments:

  • Compare experimental X-ray bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set).
  • Reconcile NMR chemical shifts with computed isotropic shielding constants (GIAO method).
  • Use SHELXL’s TWIN/BASF commands to refine twinned crystals, ensuring data accuracy .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Systematically modify substituents and assay outcomes:

  • Replace the 4-(methylsulfanyl)phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
  • Test derivatives in enzyme inhibition assays (e.g., kinase panels) or cytotoxicity screens (IC₅₀ values <10 µM indicate potency).
  • Correlate substituent effects with molecular docking results to prioritize synthetic targets .

Q. What experimental designs address stability challenges under varying pH/temperature?

  • Answer : Conduct accelerated stability studies:

  • Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 14 days.
  • Monitor degradation via HPLC-UV (λ = 254 nm); significant peaks at RRT ≠ 1.0 indicate instability.
  • Use LC-MS to identify degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation) .

Methodological Notes

  • Synthesis : Prioritize microwave protocols for rapid, high-yield reactions .
  • Characterization : Combine crystallography (SHELXL) and NMR for unambiguous structural confirmation .
  • Safety : Adhere to GHS Category 4 protocols to mitigate toxicity risks .
  • Computational Tools : Use docking and ADME predictions to guide SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.